molecular formula C12H14O5 B137539 4-Hydroxybutylphthalate CAS No. 17498-34-9

4-Hydroxybutylphthalate

Cat. No.: B137539
CAS No.: 17498-34-9
M. Wt: 238.24 g/mol
InChI Key: FRGVYBUJIQMSOZ-UHFFFAOYSA-N
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Description

4-Hydroxybutylphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of a hydroxybutyl group attached to the phthalate backbone. Phthalates are widely used in various industrial applications, primarily as plasticizers to increase the flexibility and durability of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutylphthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutylphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-carboxybutylphthalate.

    Reduction: Formation of 4-hydroxybutyl alcohol.

    Substitution: Formation of various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutylphthalate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other phthalate derivatives and polymers.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a component in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Hydroxybutylphthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological effects. The compound can bind to nuclear receptors, such as estrogen receptors, and modulate gene expression, affecting various cellular pathways.

Comparison with Similar Compounds

    Diethyl phthalate: Another phthalate ester used as a plasticizer.

    Dibutyl phthalate: Commonly used in the production of flexible plastics.

    Di(2-ethylhexyl) phthalate: Widely used in medical devices and as a plasticizer.

Uniqueness: 4-Hydroxybutylphthalate is unique due to the presence of the hydroxybutyl group, which imparts different chemical reactivity and biological activity compared to other phthalates. This structural difference allows for specific applications in research and industry, particularly in the synthesis of specialized polymers and as a potential biodegradable plasticizer.

Properties

IUPAC Name

2-(4-hydroxybutoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGVYBUJIQMSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938604
Record name 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17498-34-9
Record name 4-Hydroxybutylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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